molecular formula C7H9F2IN2O B2751409 2-[3-(Difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]ethanol CAS No. 1946816-98-3

2-[3-(Difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]ethanol

Cat. No.: B2751409
CAS No.: 1946816-98-3
M. Wt: 302.063
InChI Key: JUKXVUZBMFQHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]ethanol is a chemical compound with a molecular formula of C7H9F2IN2O It is characterized by the presence of a difluoromethyl group, an iodine atom, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]ethanol typically involves the difluoromethylation of pyrazole derivatives. One common method is the reaction of 4-iodo-5-methylpyrazole with difluoromethylating agents under specific conditions. The reaction is often carried out in the presence of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction conditions, including temperature and time, are optimized to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar difluoromethylation techniques. The process is scaled up by optimizing reaction parameters and using industrial-grade reagents and equipment. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(Difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(Difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]ethanol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Trifluoromethyl)-4-iodo-5-methylpyrazol-1-yl]ethanol
  • 2-[3-(Difluoromethyl)-4-chloro-5-methylpyrazol-1-yl]ethanol
  • 2-[3-(Difluoromethyl)-4-iodo-5-ethylpyrazol-1-yl]ethanol

Uniqueness

2-[3-(Difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]ethanol is unique due to the presence of both difluoromethyl and iodine groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances lipophilicity and metabolic stability, while the iodine atom allows for specific interactions through halogen bonding .

Properties

IUPAC Name

2-[3-(difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2IN2O/c1-4-5(10)6(7(8)9)11-12(4)2-3-13/h7,13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKXVUZBMFQHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCO)C(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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